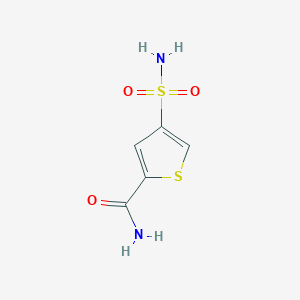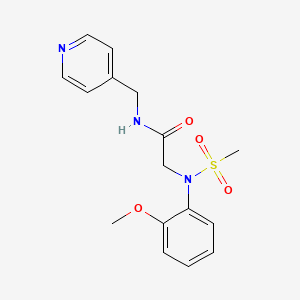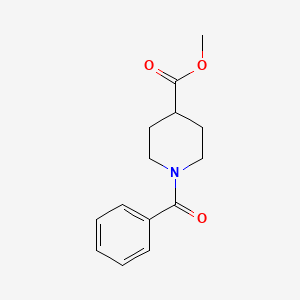![molecular formula C16H25N5O B5571121 3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)
3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of pyrazole derivatives, which include compounds like 3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide, often involves multistep reactions. For example, Martins et al. (2002) described the one-pot synthesis of similar compounds, emphasizing the complexity and precision required in such processes (Martins et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives involves various techniques like NMR, mass spectrometry, and X-ray crystallography. The work by Kumara et al. (2018) on similar compounds illustrates the use of these techniques to confirm the three-dimensional structures and analyze the molecular geometries (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazole derivatives can be diverse, depending on their functional groups and molecular structure. Allan et al. (2009) explored the synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, highlighting how different substituents influence the chemical properties of such molecules (Allan et al., 2009).
Physical Properties Analysis
The physical properties of pyrazole derivatives like solubility, melting point, and thermal stability are crucial for their practical applications. Studies such as those by Kumar et al. (2013) provide insights into these aspects through experimental analysis (Kumar et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the practical application of pyrazole derivatives. Research like that conducted by McLaughlin et al. (2016) on similar compounds sheds light on these aspects, particularly regarding their synthesis and structural characterization (McLaughlin et al., 2016).
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have been widely explored for their therapeutic potential. Studies have shown that these compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis and pharmacological evaluation of these derivatives highlight their importance in drug discovery and development. The adaptability of the pyrazole moiety allows for the creation of compounds with specific therapeutic targets, offering a promising avenue for the development of new treatments (Shaaban et al., 2012).
Pyrazoline Derivatives as Anticancer Agents
Thesynthesis strategies for pyrazoline derivatives have been extensively studied for their potential as anticancer agents. These strategies involve various methods to synthesize pyrazoline derivatives that show significant biological effects. Pyrazoline, a five-membered ring containing three carbon atoms and two nitrogen atoms, is known for its electron-rich nature and potential for various applications. The review of pyrazoline derivatives' patent literature emphasizes their importance in anticancer activity, suggesting a wide scope for further research in this area (Ray et al., 2022).
Supramolecular Chemistry and Polymer Science
Benzene-1,3,5-tricarboxamide (BTA) compounds have been recognized for their role in supramolecular chemistry and nanotechnology applications. Their simple structure, combined with the ability to form one-dimensional, nanometer-sized rod-like structures through hydrogen bonding, opens up possibilities in polymer processing and biomedical applications. The versatility of BTAs as a supramolecular building block underscores the potential of similar compounds for creating ordered structures with specific functionalities (Cantekin et al., 2012).
properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-6-13(14-7-8-17-20(14)4)18-16(22)15-10-12(9-11(2)3)19-21(15)5/h7-8,10-11,13H,6,9H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWIOAGZSXHNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NN1C)NC(=O)C2=CC(=NN2C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)


![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)
![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)
![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)
![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)
![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)

